molecular formula C18H14ClN3O2 B2851682 N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-00-2

N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No. B2851682
CAS RN: 478063-00-2
M. Wt: 339.78
InChI Key: BIGIVYWFFPLHJX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide (N-CBZ-PYB) is a novel carbohydrazide compound with potential applications in scientific research. It is a derivative of benzoyl chloride and pyrrol-1-ylbenzene and can be synthesized through a variety of methods. N-CBZ-PYB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In

Scientific Research Applications

Chemical Properties

The compound “4-chloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide” has a CAS Number of 478063-00-2 and a molecular weight of 339.78 .

Biological Evaluation

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Some of these compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Antibacterial Activity

Some of the synthesized compounds showed strong antibacterial properties . This suggests that “4-chloro-N’-[2-(1H-pyrrol-1-yl)benzohydrazide” could potentially be used in the development of new antibacterial agents.

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized compounds also exhibited antitubercular properties . This indicates a potential application of “4-chloro-N’-[2-(1H-pyrrol-1-yl)benzohydrazide” in the treatment of tuberculosis.

Inhibition of Enoyl ACP Reductase

The majority of the synthesized molecules exhibited appreciable action against the enzyme enoyl ACP reductase . This enzyme is a key player in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs.

Inhibition of DHFR Enzymes

The synthesized molecules also showed significant inhibitory activity against DHFR enzymes . Dihydrofolate reductase (DHFR) is an enzyme involved in the synthesis of nucleotides and thus DNA. Inhibitors of this enzyme are used in the treatment of cancer and bacterial infections.

Molecular Docking Studies

Molecular docking studies were conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Future Therapeutic Possibilities

These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

N'-(4-chlorobenzoyl)-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGIVYWFFPLHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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